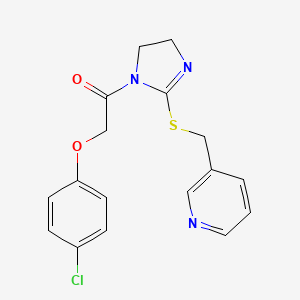
2-(4-chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic compound that combines features of various functional groups including chlorophenoxy, pyridinylmethyl, thioether, and dihydroimidazolyl. Its unique structure suggests a potential for diverse chemical reactivity and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone generally involves multi-step organic synthesis starting with commercially available precursors. Typical synthetic pathways may include:
Formation of the chlorophenoxy moiety: : This step involves the reaction of 4-chlorophenol with a suitable electrophilic reagent to form 4-chlorophenoxy intermediates.
Synthesis of the pyridinylmethylthio intermediate: : This is achieved by reacting pyridine derivatives with appropriate thiolating agents.
Condensation: : The final step is a condensation reaction involving the chlorophenoxy intermediate with the pyridinylmethylthio intermediate under controlled conditions to yield the final compound.
Industrial Production Methods: : While specific industrial protocols are proprietary, general practices would likely mirror laboratory synthesis, scaled up with optimized conditions to maximize yield and efficiency. Typical industrial methods might include using larger reactors, automated systems, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Can potentially oxidize to form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the imidazole ring or pyridine moiety.
Substitution: : Nucleophilic aromatic substitution on the chlorophenyl ring or at the pyridinylmethyl position.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Strong nucleophiles like amines or alkoxides.
Major Products: : Products will vary based on the specific reactions but might include derivatives with altered oxidation states or substituted aromatic rings.
Scientific Research Applications
Chemistry: : The compound's rich chemistry allows it to be a building block or intermediate in organic synthesis, potentially leading to the creation of more complex molecules.
Biology: : It may have bioactive properties, making it a candidate for study in drug discovery and biochemical pathways.
Industry: : Its unique chemical properties could be exploited in materials science for the development of novel materials.
Mechanism of Action
The compound's mechanism of action would depend on its specific applications but generally involves interactions with specific molecular targets. For instance:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Signal transduction pathways, metabolic pathways, etc.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid
1-(2-(pyridin-3-yl)ethylthio)imidazole
4-chlorophenyl imidazole derivatives
Its uniqueness lies in the combined reactivity and interaction potential offered by the different functional groups, making it a versatile compound for scientific and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c18-14-3-5-15(6-4-14)23-11-16(22)21-9-8-20-17(21)24-12-13-2-1-7-19-10-13/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBWSJOFIUDUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














